

7-Hydroxy-TSU-68 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxy-TSU-68

Cat. No.: B13922204

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An In-depth Technical Guide to **7-Hydroxy-TSU-68**: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-TSU-68 is the principal active metabolite of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of **7-Hydroxy-TSU-68**. It includes a detailed account of its metabolic pathway, in vitro experimental protocols, and a summary of its known biological activities. This guide is intended to serve as a technical resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

7-Hydroxy-TSU-68 is an indolinone derivative characterized by the addition of a hydroxyl group to the indole ring of its parent compound, TSU-68. This modification significantly influences its pharmacological profile.

Chemical Name: (Z)-5-((7-hydroxy-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid
Molecular Formula: $C_{18}H_{18}N_2O_4$ [1] Molecular Weight: 326.35 g/mol [1] CAS Number: 1035154-52-9 [1]

A summary of the known physicochemical properties for **7-Hydroxy-TSU-68** is presented in Table 1.

Table 1: Physicochemical Properties of **7-Hydroxy-TSU-68**

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₄	[1]
Molecular Weight	326.35 g/mol	[1]
Appearance	Solid	
Storage Temperature	-20°C	

Note: Further experimental data on properties such as melting point, pKa, and precise solubility in various solvents are not readily available in the public domain.

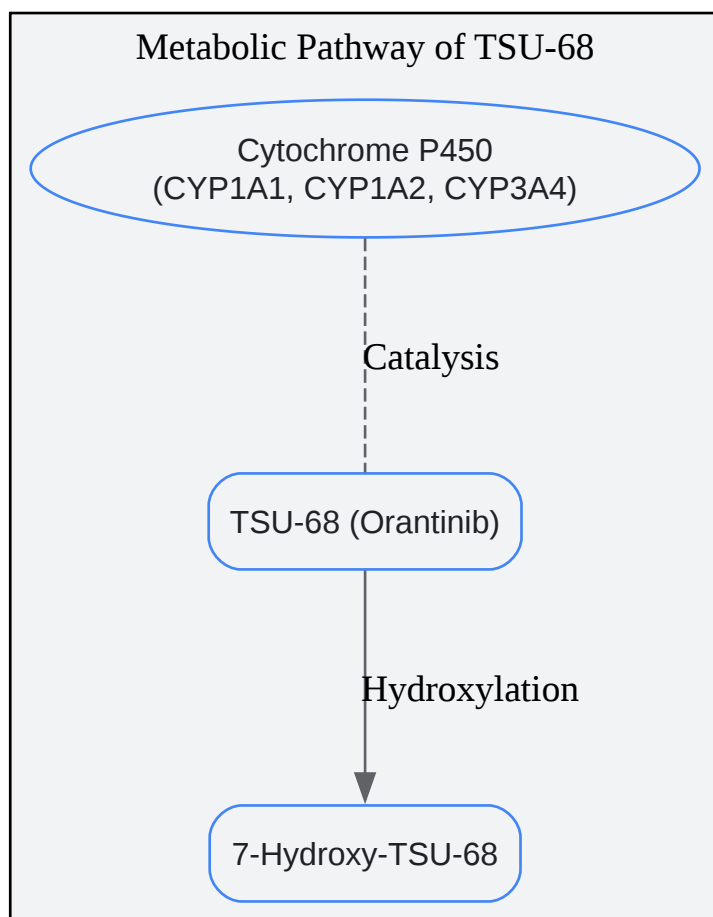
Metabolism and Pharmacokinetics

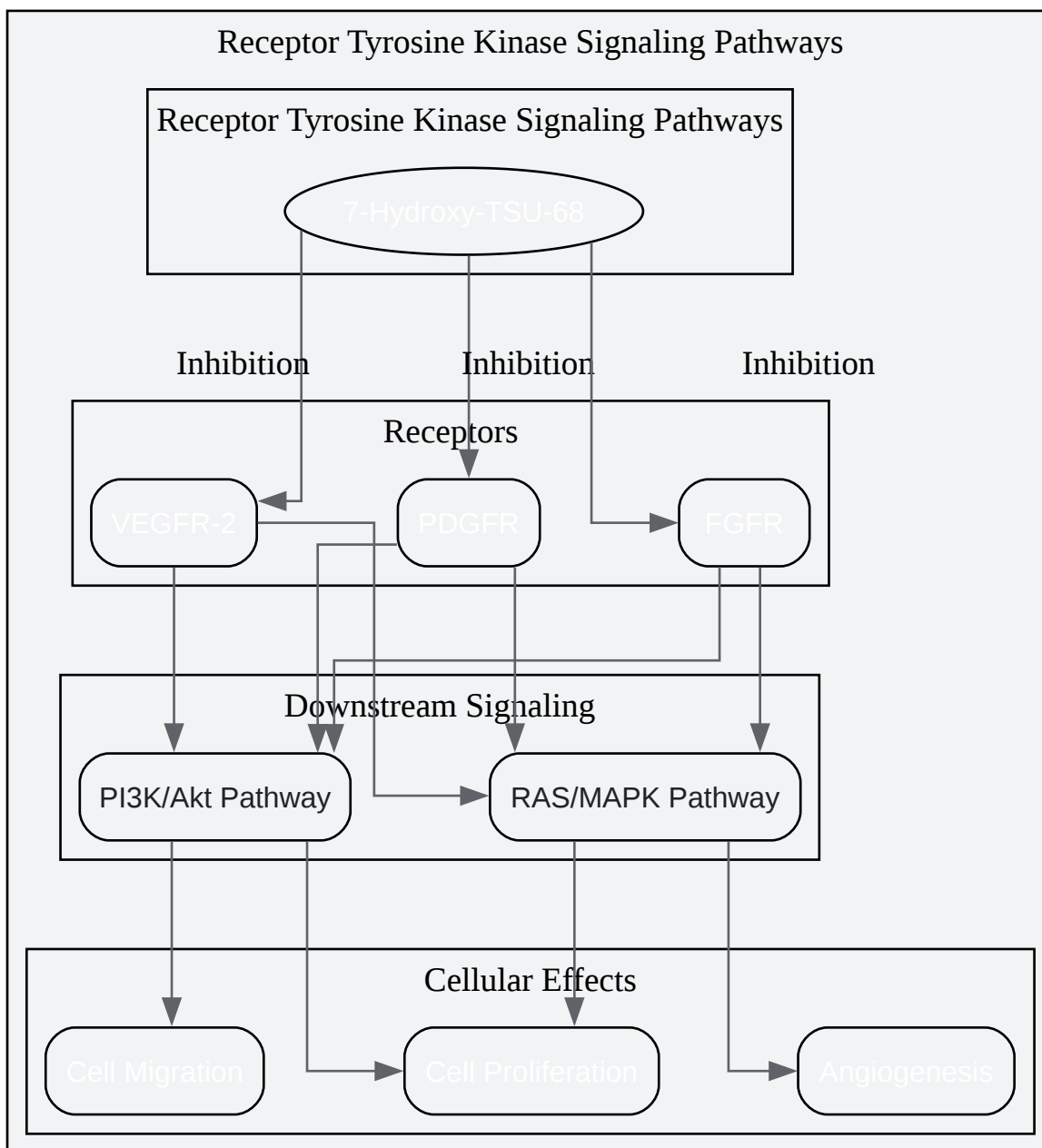
7-Hydroxy-TSU-68 is formed from its parent drug, TSU-68, primarily through hepatic metabolism. In vitro studies using human liver microsomes have been instrumental in elucidating this biotransformation pathway.

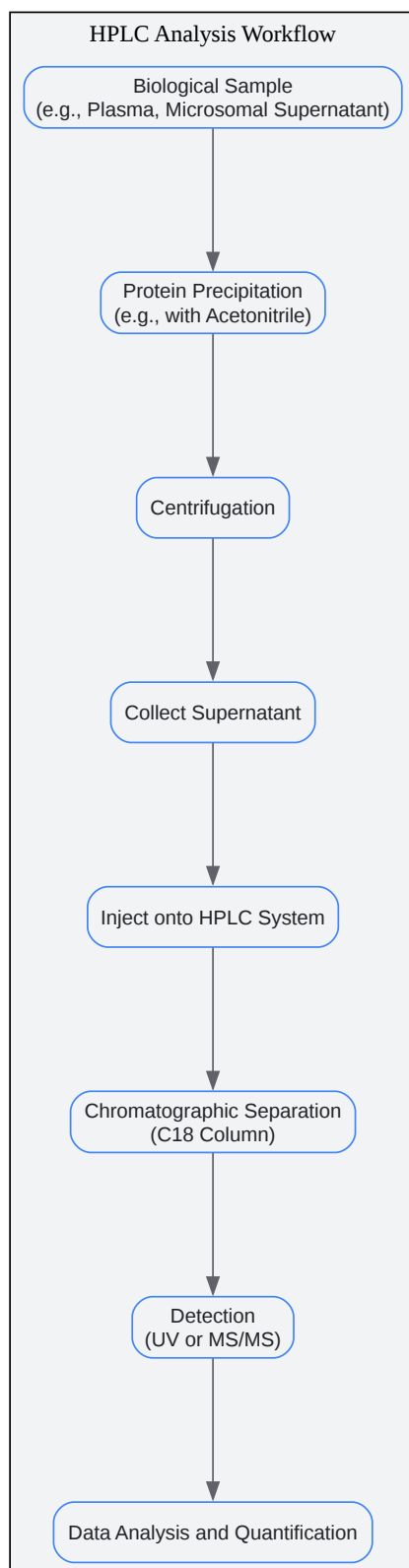
Metabolic Pathway

The hydroxylation of TSU-68 to **7-Hydroxy-TSU-68** is a phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. Research indicates that TSU-68 can induce its own metabolism, a phenomenon known as autoinduction.

The metabolic conversion of TSU-68 to **7-Hydroxy-TSU-68** is depicted in the following diagram:







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References

- 1. Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Hydroxy-TSU-68 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13922204#7-hydroxy-tsu-68-chemical-structure-and-properties]

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